1-(3-Nitrophenyl)propane-1,2-dione
Description
1-(3-Nitrophenyl)propane-1,2-dione is an aromatic α-diketone characterized by a nitro (-NO₂) substituent at the meta position of the phenyl ring. Its molecular formula is C₁₄H₉NO₄, with a molecular weight of 255.23 g/mol (CAS: 56856-43-0) . The compound’s structure combines a diketone backbone (R-C(=O)-C(=O)-R') with a 3-nitrophenyl group, which imparts significant electronic effects due to the nitro group’s strong electron-withdrawing nature.
While the provided evidence lacks direct synthesis protocols for this specific compound, analogous α-diketones are synthesized via reactions involving pyruvic acid derivatives, oxalyl chloride, and nucleophiles (e.g., amines or aromatic groups) in solvents like CH₂Cl₂ or ethanol . Characterization typically employs NMR spectroscopy, elemental analysis, and X-ray diffraction for structural validation .
Properties
CAS No. |
6401-17-8 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
1-(3-nitrophenyl)propane-1,2-dione |
InChI |
InChI=1S/C9H7NO4/c1-6(11)9(12)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3 |
InChI Key |
AYPJXGCCAPBHLU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight structural analogs of 1-(3-Nitrophenyl)propane-1,2-dione, emphasizing substituent effects, synthesis, and functional properties:
Key Comparative Insights:
Substituent Position and Electronic Effects: The 3-nitro group in the target compound contrasts with 2-nitro in 2s (). Electron-withdrawing groups (e.g., -NO₂) decrease electron density at the diketone core, reducing nucleophilicity but enhancing oxidative stability. Conversely, electron-donating groups (e.g., -OCH₃ in ) increase solubility and metabolic turnover .
Biological Activity: Morpholine/piperidine derivatives (e.g., 1-(piperidin-1-yl)propane-1,2-dione) exhibit notable antioxidant activity when coordinated to metals. For example, Ni(II) complexes showed IC₅₀ = 19.6 µM against ABTS•+ radicals, outperforming Trolox by 1.7-fold . In contrast, non-coordinated thiosemicarbazones (e.g., 4-phenylthiosemicarbazone) demonstrated higher activity than their metal complexes, suggesting ligand structure dictates antioxidant efficacy .
Synthetic Accessibility :
- Aryl-substituted diketones (e.g., 2s, 2r) are synthesized via Hg(II)-mediated oxidation of alkynes, with yields ranging from 33% (2s) to 86% (2p) . Heterocyclic analogs (e.g., furyl or thienyl derivatives) require condensation reactions with thiosemicarbazides or heteroaromatic precursors .
Applications and Limitations :
- Nitroaryl diketones (e.g., 1-(3-Nitrophenyl)-propane-1,2-dione) are understudied in biological contexts but hold promise in materials science due to nitro group redox activity.
- Furan/thiophene derivatives face usage restrictions in consumer products due to safety concerns, despite favorable physicochemical properties .
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